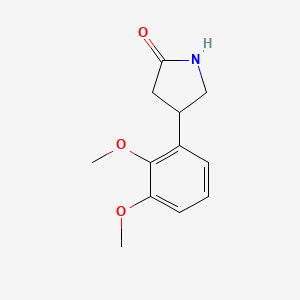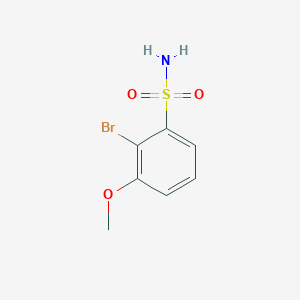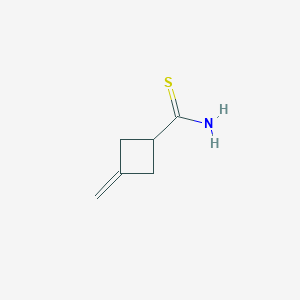
3-Methylidenecyclobutane-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylidenecyclobutane-1-carbothioamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cyclobutane ring with a methylene group and a carbothioamide functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidenecyclobutane-1-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclobutanone with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylidenecyclobutane-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cyclobutane ring.
Reduction: Reduced forms of the carbothioamide group.
Substitution: Substituted derivatives with various functional groups replacing the carbothioamide group.
Aplicaciones Científicas De Investigación
3-Methylidenecyclobutane-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methylidenecyclobutane-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . This includes the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and survival.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylenecyclobutanecarbonitrile: Similar structure but with a nitrile group instead of a carbothioamide group.
3-(2-chlorophenoxymethyl)-2-fluorobenzene-1-carbothioamide: Contains a carbothioamide group but with different substituents on the aromatic ring.
Uniqueness
3-Methylidenecyclobutane-1-carbothioamide is unique due to its specific combination of a cyclobutane ring, methylene group, and carbothioamide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H9NS |
|---|---|
Peso molecular |
127.21 g/mol |
Nombre IUPAC |
3-methylidenecyclobutane-1-carbothioamide |
InChI |
InChI=1S/C6H9NS/c1-4-2-5(3-4)6(7)8/h5H,1-3H2,(H2,7,8) |
Clave InChI |
MQKVHCSNAKWLGE-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


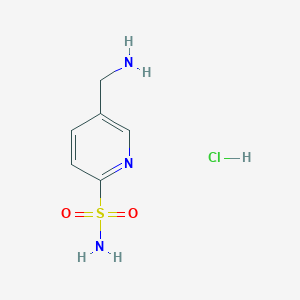
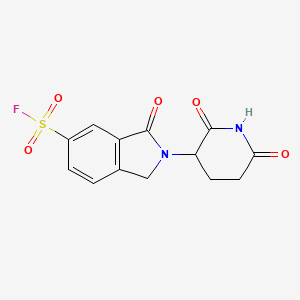

aminehydrochloride](/img/structure/B13588867.png)
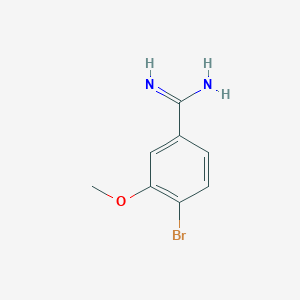

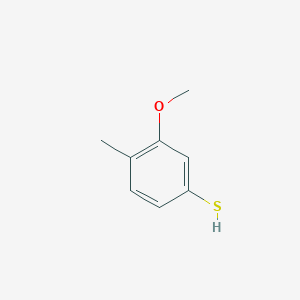
![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
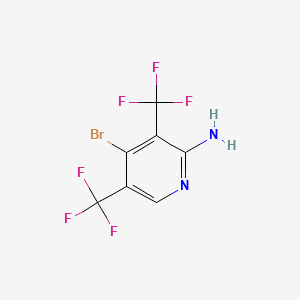
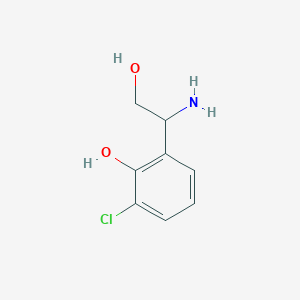

![N-(2-aminoethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide,trifluoroaceticacid](/img/structure/B13588910.png)
